molecular formula C21H25N3O4S B2471775 N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 941954-78-5

N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2471775
CAS RN: 941954-78-5
M. Wt: 415.51
InChI Key: LFYNAEIZJJFDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related tetrahydroisoquinoline derivatives involves complex processes that aim at exploring their potential therapeutic applications. For example, Werbel et al. (1986) investigated the synthesis of a series of compounds through a process that involves condensation with 4,7-dichloroquinoline, demonstrating significant antimalarial activity against resistant strains of Plasmodium berghei and suggesting the potential for clinical trials (Werbel et al., 1986). Similarly, the structural aspects of amide-containing isoquinoline derivatives have been studied, highlighting their ability to form crystalline salts and inclusion compounds with potential fluorescence applications (Karmakar et al., 2007).

Antitumor and Antiproliferative Activities

Several studies have focused on the antitumor and antiproliferative activities of tetrahydroisoquinoline derivatives. Marciniec et al. (2017) synthesized acetylenic quinolinesulfonamide derivatives, testing them against human breast cancer cell lines and finding some compounds with potent antitumor activities, comparable to cisplatin (Marciniec et al., 2017). Another study by Al-Suwaidan et al. (2016) reported on the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity, identifying compounds with significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory activities of quinazolinone derivatives has led to the synthesis of compounds with potential therapeutic benefits. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities and finding compounds with potent analgesic and anti-inflammatory activities, highlighting their therapeutic potential with mild ulcerogenic effects compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial Activity

The antimicrobial activities of tetrahydroisoquinoline derivatives have also been explored. Rao et al. (2020) synthesized a series of derivatives and evaluated their antibacterial activity, indicating that compounds with specific substitutions may exhibit significant antimicrobial properties (Rao et al., 2020).

properties

IUPAC Name

N-[3-methyl-4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-11-24-19-8-6-18(13-16(19)5-10-21(24)26)23-29(27,28)20-9-7-17(12-14(20)2)22-15(3)25/h6-9,12-13,23H,4-5,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYNAEIZJJFDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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